molecular formula C21H24BrN3O3 B15012820 (3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(4-ethylphenyl)butanamide

(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(4-ethylphenyl)butanamide

Cat. No.: B15012820
M. Wt: 446.3 g/mol
InChI Key: XGPHNZGUOQNJHI-BUVRLJJBSA-N
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Description

The compound (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-ETHYLPHENYL)BUTANAMIDE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a brominated phenoxy group, an acetamido group, and an ethylphenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-ETHYLPHENYL)BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the bromination of 4-methylphenol to obtain 2-bromo-4-methylphenol. This intermediate is then reacted with chloroacetic acid to form 2-(2-bromo-4-methylphenoxy)acetic acid. Subsequent steps involve the formation of the acetamido group and the final coupling with 4-ethylphenylamine under specific reaction conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, advanced purification techniques, and automated reaction systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-ETHYLPHENYL)BUTANAMIDE: can undergo various chemical reactions, including:

    Oxidation: The brominated phenoxy group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and specific pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a phenoxyacetic acid derivative, while reduction could produce a simpler amine compound.

Scientific Research Applications

(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-ETHYLPHENYL)BUTANAMIDE: has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-ETHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(bromomethyl)-3-methoxybenzoate
  • 4-(Trifluoromethyl)benzoic acid
  • tert-Butylamine

Uniqueness

Compared to these similar compounds, (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(4-ETHYLPHENYL)BUTANAMIDE stands out due to its unique combination of functional groups and its potential for diverse applications. Its brominated phenoxy group and acetamido-imino structure provide distinct chemical properties that can be leveraged in various research and industrial contexts.

Properties

Molecular Formula

C21H24BrN3O3

Molecular Weight

446.3 g/mol

IUPAC Name

(3E)-3-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]-N-(4-ethylphenyl)butanamide

InChI

InChI=1S/C21H24BrN3O3/c1-4-16-6-8-17(9-7-16)23-20(26)12-15(3)24-25-21(27)13-28-19-10-5-14(2)11-18(19)22/h5-11H,4,12-13H2,1-3H3,(H,23,26)(H,25,27)/b24-15+

InChI Key

XGPHNZGUOQNJHI-BUVRLJJBSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C/C(=N/NC(=O)COC2=C(C=C(C=C2)C)Br)/C

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC(=NNC(=O)COC2=C(C=C(C=C2)C)Br)C

Origin of Product

United States

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